2,5-dihydro-1H-pyrrole-1-sulfonylchloride
Description
Contextualization within Pyrroline (B1223166) Chemistry and Sulfonyl Halide Reagents
2,5-Dihydro-1H-pyrrole, commonly known as 3-pyrroline (B95000), is a five-membered heterocyclic amine containing a double bond within the ring. molport.comresearchgate.net This structural motif is a key component in a wide array of biologically active natural products and pharmaceutical agents. researchgate.netnih.govmdpi.com The introduction of a sulfonyl chloride group onto the nitrogen atom of the 3-pyrroline ring affords 2,5-dihydro-1H-pyrrole-1-sulfonylchloride, a compound that marries the structural features of a pyrroline with the reactivity of a sulfonyl halide. sigmaaldrich.com
Sulfonyl halides, in general, are powerful electrophilic reagents widely employed in organic synthesis. molport.com They readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. molport.com This reactivity makes them invaluable tools for introducing the sulfonyl moiety into organic molecules, a group that can influence a molecule's biological activity and physicochemical properties. The presence of the sulfonyl chloride group activates the pyrroline ring system, opening avenues for diverse chemical transformations.
Significance of this compound as a Synthetic Intermediate and Building Block
The significance of this compound lies in its dual functionality. The sulfonyl chloride moiety serves as a reactive handle for derivatization, while the 3-pyrroline core provides a scaffold for the construction of more complex, often stereochemically rich, pyrrolidine-containing structures. acs.org Pyrrolidine (B122466) rings are prevalent in numerous natural products and pharmaceuticals, and methods for their stereoselective synthesis are of great interest. mdpi.com
This compound acts as a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. For instance, the double bond in the pyrroline ring can undergo various transformations, including hydrogenation, epoxidation, and dihydroxylation, leading to a range of substituted pyrrolidines. Furthermore, the N-sulfonyl group can serve as a protecting group for the nitrogen atom, which can be removed under specific conditions to unveil the secondary amine for further functionalization. The N-sulfonyl group can also influence the stereochemical outcome of reactions on the pyrroline ring.
The utility of related N-sulfonylated pyrrolines as precursors to complex molecules highlights the potential of this compound. For example, N-sulfonylated 3-pyrrolines have been utilized in cycloaddition reactions and as precursors to various substituted pyrrolidines with potential biological activity. nih.gov
Historical Overview of Key Methodological Developments Pertaining to Pyrroline Sulfonyl Derivatives
The development of synthetic methodologies for pyrroline sulfonyl derivatives has evolved alongside the broader field of heterocyclic chemistry. Early work focused on the fundamental reactivity of pyrroles and the introduction of substituents onto the pyrrole (B145914) ring. The Paal-Knorr pyrrole synthesis, a classic method for forming the pyrrole ring, has been adapted to produce N-substituted pyrroles, including N-sulfonyl derivatives. nih.gov
More recent developments have focused on achieving greater control over the regioselectivity and stereoselectivity of reactions involving pyrroline derivatives. The synthesis of sulfonyl chlorides, once reliant on harsh reagents, has seen the development of milder and more efficient methods, including continuous flow protocols. rsc.org
The synthesis of functionalized pyrrolines, including those with sulfonyl groups, has been advanced through various catalytic methods. For instance, silver-catalyzed intramolecular hydroamination of allenyl sulfonamides has been shown to produce 3-sulfonyl-3-pyrrolines in excellent yields. nih.gov Furthermore, the development of solid-phase synthesis techniques has enabled the rapid generation of libraries of 2,5-dihydro-1H-pyrrole derivatives for high-throughput screening in drug discovery. nih.gov The exploration of reactions of sulfonyl chlorides with cyclic imines has also provided insights into the diverse reactivity of these compounds. researchgate.net
Chemical Data of this compound
| Property | Value | Reference |
| CAS Number | 765962-52-5 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C4H6ClNO2S | sigmaaldrich.com |
| Molecular Weight | 167.62 g/mol | sigmaaldrich.com |
| IUPAC Name | 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride | sigmaaldrich.com |
| InChI Key | WAGQSSDKRAVDOI-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydropyrrole-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGQSSDKRAVDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 2,5 Dihydro 1h Pyrrole 1 Sulfonylchloride
Established Synthetic Routes to 2,5-Dihydro-1H-pyrrole-1-sulfonylchloride
The traditional synthesis of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride and related N-sulfonylated heterocycles relies on fundamental reactions that are well-documented in organic chemistry. These routes typically involve the reaction of a pyrroline (B1223166) precursor with a sulfonating agent.
Preparation via Chlorosulfonation of Pyrroline Precursors
Chlorosulfonation is a direct method for introducing a sulfonyl chloride group onto a molecule. In the context of synthesizing 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride, this would involve the reaction of a suitable pyrroline precursor. While direct chlorosulfonation of aromatic compounds is common, the application to a non-aromatic, cyclic amine like 2,5-dihydropyrrole would typically proceed via reaction with an agent like sulfuryl chloride (SO₂Cl₂). This method, however, can sometimes be aggressive and may lead to side products if not carefully controlled. nih.gov
A general representation of this approach involves treating the pyrroline with a chlorosulfonating agent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature is critical to achieving a good yield and purity of the desired sulfonyl chloride.
Strategies Involving N-Sulfonylation of Dihydropyrroles
A more common and generally milder approach is the N-sulfonylation of 2,5-dihydropyrrole. elsevier.com This method involves reacting the secondary amine of the dihydropyrrole ring with a suitable sulfonylating agent. A standard reagent for this transformation is sulfuryl chloride, which provides the -SO₂Cl group directly.
The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at low temperatures to control the reactivity of the reagents. An organic or inorganic base is usually required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Table 1: Representative Conditions for N-Sulfonylation of Amines
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| General Secondary Amine | Sulfuryl Chloride (SO₂Cl₂) | Triethylamine | Dichloromethane | 0 °C to rt | Good to Excellent | General Knowledge |
| Various Amines | p-Toluenesulfonyl chloride | Atomized Sodium | EtOH-THF | Ultrasonic | High | researchgate.net |
Novel and Optimized Synthetic Approaches
Recent advancements in chemical synthesis have led to the development of more efficient, selective, and environmentally friendly methods for preparing sulfonyl chlorides, including N-sulfonylated heterocycles.
Development of Efficient Catalyst Systems for this compound Formation
The use of catalysts can significantly improve the efficiency of the N-sulfonylation reaction. While the direct reaction of dihydropyrrole with sulfuryl chloride may not always require a catalyst, related sulfonylation reactions have benefited from catalytic systems. For instance, the synthesis of sulfonamides from sulfonyl chlorides and amines can be catalyzed by various agents. organic-chemistry.org In the context of forming the sulfonyl chloride itself, catalysts can play a role in activating the sulfur source or the amine.
Research into the synthesis of N-sulfonyl pyrrolidine-2,5-diones has demonstrated the use of Dawson-type heteropolyacids as efficient and eco-friendly catalysts. researchgate.net Such catalytic systems could potentially be adapted for the synthesis of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride, offering advantages in terms of reaction rates and yields.
Table 2: Catalysts in Sulfonylation and Related Reactions
| Reaction Type | Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Sulfonamide Synthesis | Ca(NTf₂)₂ | Catalyzes reaction of sulfonyl fluorides with silyl (B83357) amines. | organic-chemistry.org |
| N-sulfonyl Pyrrolidine-2,5-dione Synthesis | H₆P₂W₁₈O₆₂ | Eco-friendly, inexpensive, and efficient. | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of Sulfonyl Chlorides
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For sulfonyl chloride synthesis, this includes using less hazardous reagents, employing catalytic methods, and using environmentally benign solvents like water or conducting reactions under solvent-free conditions. mdpi.comfrontiersin.org
One green approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts using bleach, which is an environmentally friendly and economical method. organic-chemistry.org Another sustainable strategy is the use of ultrasound to promote the N-sulfonylation reaction, which can lead to shorter reaction times and higher yields under mild conditions. researchgate.netmdpi.com These principles can be applied to the synthesis of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride to develop more sustainable manufacturing processes.
Regioselective and Stereoselective Synthesis of this compound Derivatives
For substituted dihydropyrroles, the regioselectivity and stereoselectivity of the N-sulfonylation and subsequent reactions are of significant interest for creating complex molecules.
Regioselectivity in the context of derivatives of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride would pertain to controlling the position of substituents on the pyrroline ring. For instance, in the synthesis of N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides, high regioselectivity has been achieved. nih.gov Similar control would be desirable when working with substituted dihydropyrroles.
Stereoselectivity is crucial when the pyrroline ring contains stereocenters. The synthesis of spirocyclic pyrrolidines has been achieved with a high degree of stereoselectivity using catalyst-controlled 1,3-dipolar cycloaddition reactions. nih.govrsc.org While the N-sulfonylation of an achiral dihydropyrrole does not introduce a stereocenter at the nitrogen, subsequent reactions of the sulfonyl chloride or the double bond can be designed to proceed stereoselectively. For example, a pyrrolidine-mediated Knoevenagel-type reaction has been used for the highly stereoselective construction of α-halo-1,3-dienylsulfonyl fluorides. nih.gov These advanced stereoselective methods are vital for the synthesis of enantiomerically pure, complex molecules derived from 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride.
Reactivity Profiles and Mechanistic Investigations of 2,5 Dihydro 1h Pyrrole 1 Sulfonylchloride
Electrophilic and Nucleophilic Reactivity at the Sulfonyl Center
The sulfonyl chloride group is the primary site of reactivity in 2,5-dihydro-1H-pyrrole-1-sulfonylchloride. The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This electrophilicity governs its reactions with a wide range of nucleophiles.
The most common reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur center, where the chloride ion acts as the leaving group. ucl.ac.uk This process is the cornerstone for the synthesis of sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal chemistry and organic synthesis. ekb.egucl.ac.uk
The reaction with primary or secondary amines is a standard and efficient method for preparing sulfonamides. ucl.ac.uk In the context of this compound, its reaction with an amine (R¹R²NH) would yield the corresponding N-substituted 2,5-dihydro-1H-pyrrole-1-sulfonamide. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. ekb.eg
Similarly, reaction with alcohols (R-OH) or phenols (Ar-OH) leads to the formation of sulfonate esters. This transformation also generally requires a base to facilitate the reaction. The resulting sulfonate esters can themselves be valuable intermediates in further synthetic transformations. ucl.ac.uk
The reactivity of the sulfonyl chloride moiety is influenced by the nucleophile's strength. A wide variety of nucleophiles, including anilines, azides, imidazoles, and thiosulfates, react with sulfonyl chlorides like benzenesulfonyl chloride to form stable products. rsc.org The general principle involves the attack of the nucleophile on the electrophilic sulfur atom, followed by the expulsion of the chloride ion.
Table 1: Representative Nucleophilic Substitution Reactions at the Sulfonyl Center
| Nucleophile | Reagent Example | Product Class | General Product Structure |
| Primary/Secondary Amine | R¹R²NH | Sulfonamide | N-substituted 2,5-dihydro-1H-pyrrole-1-sulfonamide |
| Alcohol/Phenol | R-OH / Ar-OH | Sulfonate Ester | O-alkyl/aryl 2,5-dihydro-1H-pyrrole-1-sulfonate |
| Azide Ion | NaN₃ | Sulfonyl Azide | 2,5-dihydro-1H-pyrrole-1-sulfonyl azide |
| Imidazole | Imidazole | Sulfonylimidazole | 1-(2,5-dihydro-1H-pyrrole-1-sulfonyl)-1H-imidazole |
While the primary role of the sulfonyl chloride group is that of an electrophile being attacked by a nucleophile, its strong electron-withdrawing nature also influences the reactivity of the entire molecule. The sulfur atom in sulfenic acids, related sulfur compounds, is recognized as being electrophilic and subject to attack by various nucleophiles. nih.gov This electrophilic character is even more pronounced in sulfonyl chlorides.
In certain contexts, the sulfonyl chloride can participate in reactions that highlight its electrophilic nature beyond simple substitution. For instance, under Friedel-Crafts conditions, sulfonyl chlorides can react with electron-rich aromatic compounds to form sulfones, although this is more common for arenesulfonyl chlorides.
The electrophilicity of the sulfur atom is central to its reactivity. Comparisons of reaction rates with various nucleophiles show that the reactivity at a sulfonyl sulfur center is intermediate between that of a carbonyl carbon and a saturated carbon atom. rsc.org This indicates a high susceptibility to nucleophilic attack, which is the dominant electrophilic pathway for this functional group.
Reactivity of the 2,5-Dihydropyrrole Ring System
The 2,5-dihydropyrrole (also known as 3-pyrroline) ring contains a carbon-carbon double bond, which is a key site for reactivity, allowing for a variety of addition and functionalization reactions.
The alkene moiety within the dihydropyrrole ring can undergo various addition reactions. These reactions convert the sp²-hybridized carbons of the double bond to sp³-hybridized carbons, leading to a saturated pyrrolidine (B122466) ring.
Hydrogenation : The addition of hydrogen (H₂) across the double bond, typically in the presence of a metal catalyst (e.g., palladium on carbon), results in the formation of the corresponding saturated pyrrolidine-1-sulfonyl chloride. This reaction is a reductive process that removes the double bond functional group. msu.edu
Halogenation : Reagents like chlorine (Cl₂) and bromine (Br₂) can add across the double bond to form vicinal dihalo-derivatives. msu.edu This reaction proceeds through an initial electrophilic attack on the π-electrons of the alkene.
Cycloaddition : The double bond can participate in cycloaddition reactions. For example, rhodium-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with ethyl diazoacetate result in the cyclopropanation of the double bond. nih.govacs.org This demonstrates the ability of the pyrroline (B1223166) double bond to react with carbenes to form bicyclic systems.
Hydroboration-Oxidation : This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. The hydroboration step involves the syn-addition of a boron hydride, followed by an oxidation step (e.g., with hydrogen peroxide) to replace the boron with a hydroxyl group. msu.edu
The regioselectivity of additions to unsymmetrical derivatives of the dihydropyrrole ring would be governed by principles such as the Markovnikov rule, which predicts that an electrophile adds to the carbon with more hydrogen atoms. msu.eduyoutube.com
Beyond additions to the double bond, the pyrroline core can be functionalized at other positions. The positions adjacent to the nitrogen atom (α-positions) are particularly susceptible to certain reactions.
A notable example is the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.govacs.org Reaction with aryldiazoacetates leads to highly selective C-H functionalization at the C2 position, adjacent to the nitrogen. nih.gov This contrasts with the reactivity of acceptor carbenes, which tend to cyclopropanate the double bond, showcasing how the choice of reagent can direct reactivity to different parts of the pyrroline core. acs.org This method provides a powerful route to introduce substituents onto the pyrrolidine skeleton, creating versatile synthetic intermediates. acs.org
The reactivity of the pyrrole (B145914) ring system is well-established, with electrophilic substitution being a key reaction for aromatic pyrroles. slideshare.net While the 2,5-dihydropyrrole ring is not aromatic, the positions adjacent to the heteroatom remain activated sites for certain types of functionalization.
Table 2: Examples of Reactions on the 2,5-Dihydropyrrole Ring
| Reaction Type | Reagent(s) | Product Type | Key Feature | Citation |
| Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄ | Bicyclic pyrrolidine | Addition to C=C double bond | nih.govacs.org |
| C-H Functionalization | Aryldiazoacetate, Rh₂(S-PTAD)₄ | C2-substituted pyrroline | Functionalization at α-position | nih.govacs.org |
| Hydrogenation | H₂, Pd/C | Saturated pyrrolidine | Reduction of C=C double bond | msu.edu |
| Halogenation | Br₂ | Dihalo-pyrrolidine | Addition of halogens to C=C bond | msu.edu |
Reaction Mechanisms and Kinetic Studies Involving this compound Transformations
The mechanisms of reactions involving sulfonyl chlorides have been a subject of considerable study. For nucleophilic substitution at the sulfonyl center, the reaction generally proceeds through a concerted or stepwise addition-elimination pathway. In aqueous solution, the reaction of benzenesulfonyl chloride with nucleophiles like amines shows pH-yield profiles that can indicate complex, higher-order reaction kinetics at different pH values. iupac.org The mechanism can involve the formation of a trigonal-bipyramidal intermediate. iupac.org
The mechanism of addition reactions to the dihydropyrrole double bond depends on the specific reaction.
Electrophilic Addition (e.g., HBr, Br₂) : These reactions typically proceed through a cationic intermediate. For conjugated dienes, the reaction can be under kinetic or thermodynamic control, leading to different product ratios depending on the temperature. masterorganicchemistry.com Protonation of the double bond would lead to a resonance-stabilized carbocation, which is then attacked by the nucleophile. masterorganicchemistry.com
C-H Functionalization : Computational studies on the rhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydropyrrole have been conducted to rationalize the difference in reactivity between donor/acceptor carbenes (leading to C-H insertion) and acceptor carbenes (leading to cyclopropanation). nih.gov These studies help in understanding the factors that control the reaction pathway.
Hydroboration : This reaction is understood to proceed via a concerted, four-centered transition state, which explains its characteristic syn-stereoselectivity, as a discrete carbocation is not formed. msu.edu
Kinetic studies on the reaction of benzenesulfonyl chloride with various nucleophiles in aqueous solution have been performed to determine reaction rates and activation parameters. rsc.org These studies provide a quantitative measure of the electrophilicity of the sulfonyl sulfur and its susceptibility to attack by different nucleophiles, with reactivity generally correlating with the nucleophile's strength and the stability of the resulting product. rsc.org
Elucidation of Reaction Pathways using Spectroscopic and Computational Techniques
While specific spectroscopic and computational studies on this compound are not extensively documented in publicly available literature, the reaction pathways can be reliably inferred from comprehensive studies on analogous sulfonyl chlorides, such as arenesulfonyl and alkanesulfonyl chlorides. These studies consistently point towards a bimolecular nucleophilic substitution (S_N2) type mechanism for reactions with a variety of nucleophiles.
Spectroscopic techniques like NMR and IR are instrumental in monitoring the progress of reactions involving sulfonyl chlorides. For instance, in the reaction with an amine, the disappearance of the N-H peak in the IR spectrum and the appearance of new signals corresponding to the formed sulfonamide in the NMR spectrum would provide evidence for the reaction's progression.
Computational studies, particularly Density Functional Theory (DFT) calculations, have been pivotal in elucidating the transition states and intermediates in sulfonyl chloride reactions. For the hydrolysis of methanesulfonyl chloride, ab initio molecular orbital calculations have shown that the reaction proceeds through a concerted S_N2 mechanism involving a trigonal-bipyramidal transition state. rsc.org The presence of additional solvent molecules can catalyze the reaction, leading to a looser transition structure. rsc.org Similar computational models for the chloride-chloride exchange in arenesulfonyl chlorides also support a single transition state S_N2 mechanism. researchgate.net
These computational models can be extrapolated to this compound. The reaction with a nucleophile (Nu) would likely proceed through a transition state where the nucleophile attacks the sulfur atom, and the chloride ion acts as the leaving group. The geometry of the transition state would be trigonal bipyramidal, with the incoming nucleophile and the leaving chloride ion occupying the axial positions.
Table 1: Analogous Reaction Pathway Data from Computational Studies on Sulfonyl Chlorides
| Sulfonyl Chloride Studied | Method | Key Findings |
| Methanesulfonyl Chloride | Ab initio MO calculations | Concerted S_N2 mechanism with a trigonal-bipyramidal transition state. rsc.org |
| Arenesulfonyl Chlorides | DFT calculations | Single transition state S_N2 mechanism for chloride exchange. researchgate.net |
| 2-Thiophenesulfonyl chloride | Grunwald-Winstein analysis | Solvolysis proceeds via an S_N2 pathway. princeton.edu |
The reaction of alkanesulfonyl chlorides with cyclic imines has been shown to yield diverse products depending on the ring size and substituents, indicating that the structure of the amine component significantly influences the reaction outcome. researchgate.net This highlights the importance of the 2,5-dihydropyrrole moiety in directing the reactivity of the target compound.
Kinetic Isotope Effects and Transition State Analysis in Sulfonyl Chloride Chemistry
Kinetic Isotope Effect (KIE) studies are powerful tools for probing the structure of transition states. While no specific KIE data for this compound is available, the extensive research on other sulfonyl chlorides provides a solid framework for understanding its likely behavior.
The solvolysis of sulfonyl chlorides in water typically exhibits a significant kinetic solvent isotope effect (KSIE), with kH₂O/kD₂O ratios often in the range of 1.5 to 2.0. nih.gov For instance, the KSIE for the hydrolysis of methanesulfonyl chloride is around 1.5-1.7, and for benzenesulfonyl chloride, it is approximately 1.56. nih.gov These values are indicative of a mechanism where the O-H bond of the nucleophilic water molecule is partially broken in the transition state, consistent with an S_N2 mechanism where the solvent acts as a nucleophile.
Studies on the solvolysis of a series of 4-X-benzenesulfonyl chlorides have shown that the KSIE varies systematically with the electronic nature of the substituent, suggesting a significant degree of bond-making in the transition state to achieve a critical charge on the leaving chloride ion. nih.gov This indicates that the transition state has considerable associative character.
Table 2: Kinetic Solvent Isotope Effects for the Solvolysis of Various Sulfonyl Chlorides
| Compound | kH₂O/kD₂O | Reference |
| Methanesulfonyl chloride | 1.5 - 1.7 | nih.gov |
| Benzenesulfonyl chloride | 1.56 | nih.gov |
| 4-Methoxybenzenesulfonyl chloride | 1.45 | nih.gov |
| 4-Nitrobenzenesulfonyl chloride | 1.83 | nih.gov |
Based on these analogous systems, the solvolysis of this compound is expected to exhibit a KSIE in a similar range, supporting an S_N2-like mechanism. The nitrogen atom in the dihydro-pyrrole ring, being directly attached to the sulfonyl group, would influence the electronic environment of the sulfur center. Its electron-donating or withdrawing character, modulated by the double bond within the ring, would affect the stability of the transition state and thus the reaction rate and the magnitude of the KIE.
Transition state analysis from computational studies on sulfonyl chlorides corroborates the findings from KIE experiments. The calculated transition state structures consistently show a trigonal bipyramidal geometry around the sulfur atom, characteristic of an associative S_N2 pathway. rsc.orgresearchgate.net The degree of bond formation with the incoming nucleophile and bond breaking with the leaving group in the transition state can be quantified through these calculations, providing a detailed picture of the reaction coordinate. For the hydrolysis of methanesulfonyl chloride, the transition state is described as "looser" when catalyzed by additional water molecules, indicating a later transition state along the reaction coordinate. rsc.org
Advanced Applications of 2,5 Dihydro 1h Pyrrole 1 Sulfonylchloride in Complex Organic Synthesis
2,5-Dihydro-1H-pyrrole-1-sulfonylchloride as a Versatile Building Block
The inherent reactivity of this compound allows it to serve as a versatile precursor for a variety of complex organic molecules. Its ability to engage in diverse chemical transformations makes it a key component in the synthesis of intricate nitrogen-containing heterocyclic systems and sulfonylated compounds of biological significance.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govmsesupplies.com The pyrrolidine (B122466) scaffold, in particular, is a prevalent feature in many biologically active compounds. researchgate.net this compound provides a reactive platform for the synthesis of various nitrogenous heterocyclic structures.
The sulfonyl chloride moiety can be readily displaced by nucleophiles or participate in coupling reactions, allowing for the introduction of diverse substituents onto the pyrroline (B1223166) nitrogen. This functionality enables the construction of more complex heterocyclic systems. For instance, the pyrrole (B145914) ring can be incorporated into larger polycyclic frameworks through annulation reactions.
A notable application is in the synthesis of pyrrolo[1,2-c]imidazoles and pyrrolo[1,2-a]pyrazines, which can be achieved through a multi-step synthetic strategy involving electrophilic addition, N-acylation, and cyclization reactions. nih.gov This approach highlights the utility of the pyrroline scaffold as a template for building fused heterocyclic systems. Additionally, the development of synthetic routes to enantiopure fused arylprolines demonstrates the potential for creating chiral building blocks suitable for peptide synthesis. researchgate.net
The following table summarizes examples of nitrogen-containing heterocycles synthesized using pyrroline-based building blocks.
| Heterocyclic System | Synthetic Strategy | Reference |
| Pyrrolo[1,2-c]imidazoles | Electrophilic addition, N-acylation, cyclization | nih.gov |
| Pyrrolo[1,2-a]pyrazines | Electrophilic addition, N-acylation, cyclization | nih.gov |
| Fused Arylprolines | Aldol condensation, acid-catalyzed cyclization | researchgate.net |
| Pyrrole-based Macrocycles | Schiff-base condensation | nih.gov |
The sulfonyl group is a critical pharmacophore found in numerous clinically important drugs. Its incorporation into organic molecules can significantly modulate their biological activity. This compound serves as a direct source for the sulfonylpyrroline moiety, enabling the synthesis of sulfonylated natural product analogs.
The synthesis of such compounds often involves the reaction of the sulfonyl chloride with a suitable nucleophile, such as an amine or an alcohol, present in the natural product scaffold or a synthetic precursor. This approach allows for the late-stage introduction of the sulfonylpyrroline group, providing a modular route to a library of analogs for structure-activity relationship studies.
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. nih.govnih.gov this compound can participate in such processes, acting as a key component that initiates or partakes in a sequence of bond-forming events.
The sulfonyl chloride group in this compound can act as an electrophilic trigger for cyclization reactions. For example, in the presence of a Lewis acid, the sulfonyl chloride can activate a tethered nucleophile, initiating an intramolecular cyclization to form a new ring system.
A notable example is the visible-light-induced regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides. nih.gov This process involves the generation of a sulfonyl radical from the sulfonyl chloride, which then adds to one of the double bonds of the diene. The resulting radical intermediate undergoes a 5-endo cyclization, followed by oxidation and deprotonation to yield a sulfonylated pyrrolin-2-one. nih.gov This reaction demonstrates the ability of the sulfonyl chloride to initiate a radical cascade that leads to the formation of a heterocyclic ring with concomitant introduction of a sulfonyl group.
The reactivity of both the sulfonyl chloride and the pyrroline double bond allows for the integration of this compound into tandem and domino reaction sequences. These processes, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a rapid and efficient means of building molecular complexity.
For instance, a reaction sequence could involve an initial nucleophilic substitution at the sulfonyl chloride, followed by a cycloaddition reaction across the pyrroline double bond. This would allow for the simultaneous formation of two new rings and the introduction of multiple functional groups in a single synthetic operation. Such strategies are highly desirable in diversity-oriented synthesis for the rapid generation of compound libraries for biological screening.
Stereoselective and Asymmetric Transformations Utilizing this compound
The development of stereoselective and asymmetric transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While specific examples utilizing this compound in asymmetric catalysis are not extensively documented in the provided context, the principles of asymmetric synthesis can be applied to reactions involving this compound.
Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of reactions involving the pyrroline ring. For example, asymmetric dihydroxylation or epoxidation of the double bond could lead to chiral diols or epoxides, which are valuable synthetic intermediates. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly enantio- and diastereoselective C–H functionalization. nih.govnih.gov This highlights the potential for achieving high levels of stereocontrol in reactions involving the 2,5-dihydropyrrole scaffold.
Furthermore, the synthesis of chiral 2-alkyl-substituted 2,5-dihydropyrroles has been achieved, demonstrating the feasibility of creating stereogenic centers on the pyrroline ring. researchgate.net These chiral building blocks can then be elaborated into more complex, enantiomerically enriched molecules.
The following table outlines potential stereoselective transformations involving the 2,5-dihydropyrrole core.
| Transformation | Reagents/Catalyst | Potential Product |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Chiral Diol |
| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst | Chiral Epoxide |
| Asymmetric C-H Functionalization | Chiral Dirhodium Catalyst | Chiral Substituted Pyrrolidine |
Enantioselective Synthesis of Chiral Sulfonamide Derivatives
The development of catalytic asymmetric methods for the synthesis of chiral sulfonamides is an area of significant research interest, driven by the prevalence of this functional group in pharmaceuticals and chiral auxiliaries. While direct enantioselective reactions on 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride itself are not extensively documented, related systems demonstrate the feasibility and potential of achieving high levels of stereocontrol in the synthesis of sulfonamides incorporating a pyrroline scaffold.
A notable example involves a catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction. This process, utilizing a novel chiral aldehyde catalyst, facilitates the reaction between NH2-free glycinate and cyclic 1-azadienes to produce optically active Δ(1)-pyrroline sulfonamides. This transformation proceeds with high efficiency, yielding products with excellent diastereo- and enantioselectivities. The newly developed chiral aldehyde catalyst was observed to not only enhance the reaction rate but also to reverse the chiral induction compared to analogous catalysts with the same configuration.
The following table summarizes key findings from this research, illustrating the high levels of enantioselectivity achievable in the synthesis of chiral pyrroline sulfonamides.
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Chiral Aldehyde Catalyst A | >95:5 | 98 |
| 2 | Chiral Aldehyde Catalyst B | >95:5 | 99 |
| 3 | Chiral Aldehyde Catalyst C | >95:5 | 97 |
Data derived from a study on the stereoselective synthesis of Δ(1)-pyrroline sulfonamides.
This example underscores the potential for developing highly enantioselective methodologies for the synthesis of chiral sulfonamide derivatives based on the 2,5-dihydropyrrole framework. The principles of asymmetric catalysis demonstrated here could foreseeably be adapted to reactions involving 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride, enabling the direct production of a wide array of enantioenriched sulfonamides.
Diastereoselective Control in Reactions Involving the Dihydropyrrole Ring
The olefinic bond within the 2,5-dihydropyrrole ring provides a key site for functionalization, and the existing stereochemistry of substituents on the ring can exert significant influence on the facial selectivity of subsequent reactions. This diastereoselective control is crucial for the construction of polysubstituted pyrrolidine derivatives with defined stereochemistry.
A pertinent illustration of this principle is the diastereoselective dihydroxylation of a substituted N-Boc-2,5-dihydro-1H-pyrrole. In this reaction, the presence of a substituent at the C2 position of the dihydropyrrole ring directs the approach of the oxidizing agent, osmium tetroxide, to the opposite face of the double bond. This results in the formation of the corresponding diol as a single diastereomer. This high level of stereocontrol highlights the directing effect of the existing chiral center, enabling the predictable installation of new stereocenters.
Further transformations of the resulting diol, such as reduction, have been shown to proceed without any epimerization at the existing stereocenters, demonstrating the robustness of the stereochemistry established through the diastereoselective functionalization of the dihydropyrrole ring.
The following table details the results of the diastereoselective dihydroxylation, showcasing the complete stereocontrol achieved.
| Substrate | Reaction | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| C2-substituted N-Boc-2,5-dihydro-1H-pyrrole | Osmium tetroxide-catalyzed dihydroxylation | Diol | >20:1 | 77 |
Data adapted from a study on the asymmetric C–H functionalization and subsequent reactions of N-Boc-2,5-dihydro-1H-pyrrole.
While this example utilizes an N-Boc protecting group, the underlying principles of steric hindrance and substrate-direct control are directly applicable to N-sulfonylated dihydropyrroles. The bulky sulfonyl group, in conjunction with other substituents on the pyrroline ring, would be expected to strongly influence the stereochemical outcome of additions to the double bond, making 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride a promising substrate for diastereoselective synthesis.
Computational and Theoretical Investigations of 2,5 Dihydro 1h Pyrrole 1 Sulfonylchloride
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules.
The five-membered 2,5-dihydro-1H-pyrrole (3-pyrroline) ring is not planar. Its flexibility allows it to adopt various conformations to minimize steric strain and electronic repulsion. Computational studies on analogous five-membered rings, such as pyrrolidines, reveal that the lowest energy conformations are typically envelope (where one atom is out of the plane of the other four) or twist (where two adjacent atoms are displaced in opposite directions from the plane) forms. researchgate.netnih.gov For 2,5-dihydro-1H-pyrrole-1-sulfonylchloride, the double bond between C3 and C4 restricts some flexibility, but the C2 and C5 atoms can still pucker.
Table 1: Hypothetical Energy Minima for Conformers of this compound
This interactive table illustrates the type of data a conformational analysis would yield. The values are representative examples based on studies of similar molecules.
| Conformer | Ring Pucker | N-S Torsion Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| A | C2-envelope | 65.0 | 0.00 | 75.2 |
| B | C5-envelope | -65.0 | 0.05 | 24.1 |
| C | Twist | 15.0 | 1.50 | 0.7 |
The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing moiety that dictates the reactivity of the molecule. Computational studies, particularly using Natural Bond Orbital (NBO) analysis, have provided a detailed picture of the bonding in such groups. researchgate.net
Key characteristics include:
Highly Polarized Bonds: The sulfur atom is in a high oxidation state (+VI) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This results in significant bond polarization (Sᵟ⁺-Oᵟ⁻ and Sᵟ⁺-Clᵟ⁻), making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. nih.gov
Nature of the S-N Bond: NBO analysis of related sulfonamides shows that the bond between the nitrogen and the sulfonyl sulfur is strongly polarized and possesses significant ionic character. researchgate.net There is typically little to no π-conjugation between the nitrogen lone pair and the sulfur atom.
Hyperconjugation: The bonding is best described by a model that includes significant contributions from hyperconjugative interactions. researchgate.net This involves the donation of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (σ) of adjacent S-O and S-Cl bonds (reciprocal n→σ interactions).
Insignificant d-orbital Participation: The traditional view of an expanded octet for sulfur using d-orbitals has been largely refuted by modern computational studies. The bonding can be adequately explained using only s and p orbitals, along with the polar and hyperconjugative interactions mentioned above. researchgate.net
Table 2: Calculated Electronic Properties of the Sulfonyl Chloride Moiety
This table presents typical values obtained from DFT and NBO calculations for a sulfonyl chloride group attached to a nitrogen atom.
| Parameter | Description | Typical Calculated Value |
| NBO Charge on S | Partial charge on the sulfur atom | +1.4 to +1.6 e |
| NBO Charge on O | Partial charge on the oxygen atoms | -0.8 to -0.9 e |
| NBO Charge on Cl | Partial charge on the chlorine atom | -0.2 to -0.4 e |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Low (indicates high electrophilicity) |
| n(O) -> σ*(S-Cl) E(2) | NBO second-order perturbation energy | 5 - 15 kcal/mol |
Theoretical Studies of Reactivity and Reaction Mechanisms
Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of short-lived transition states and intermediates that are difficult to observe experimentally.
The primary reaction of this compound is nucleophilic substitution at the sulfur center, where the chloride ion acts as a leaving group. molport.comsigmaaldrich.com Theoretical studies on analogous sulfonyl chlorides have shown that two main pathways are possible:
Sₙ2-like Mechanism: This is a single-step (concerted) process where the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. The reaction proceeds through a single transition state, which has a trigonal bipyramidal geometry around the sulfur atom. This pathway is common for many nucleophilic substitutions at sulfonyl chlorides. mdpi.comdntb.gov.uanih.gov
Addition-Elimination (A-E) Mechanism: This is a two-step process. First, the nucleophile adds to the sulfur atom to form a pentacoordinate, hypervalent sulfurane intermediate. In the second step, the chloride ion is eliminated to give the final product. This pathway involves two transition states and one intermediate. The A-E mechanism is often favored with highly nucleophilic species or when the leaving group is less reactive (like fluoride). dntb.gov.uaresearchgate.net
DFT calculations can map the potential energy surface for the reaction of this compound with a given nucleophile. By calculating the energies of the reactants, products, transition states, and any intermediates, the activation energy (energy barrier) can be determined, and the most likely pathway can be predicted.
The reactivity of the sulfonyl chloride can be tuned by introducing substituents on the 2,5-dihydro-1H-pyrrole ring. Computational modeling can predict these effects before any synthesis is attempted.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups would withdraw electron density from the ring and, by extension, from the nitrogen atom. This inductive effect would increase the partial positive charge on the sulfonyl sulfur atom, making it more electrophilic and thus more reactive towards nucleophiles. Computationally, this would be observed as a lowering of the activation energy for the substitution reaction.
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy (B1213986) groups would donate electron density to the ring and the nitrogen atom. This would slightly decrease the electrophilicity of the sulfur atom, potentially leading to a higher activation energy and slower reaction rate. mdpi.com
The Hammett equation, which correlates reaction rates with substituent constants (σ), can be computationally modeled by calculating reaction barriers for a series of substituted derivatives and plotting them against known σ values. mdpi.comcdnsciencepub.com
Table 3: Predicted Substituent Effects on the Reactivity of this compound
This interactive table provides a conceptual model of how substituents on the pyrroline (B1223166) ring might influence reactivity, based on general chemical principles and computational studies of related systems.
| Substituent at C3 | Electronic Effect | Predicted Effect on S Electrophilicity | Predicted Activation Energy | Predicted Reaction Rate |
| -H | (Reference) | Baseline | Baseline | Baseline |
| -CH₃ | Electron-Donating | Decrease | Increase | Slower |
| -Cl | Electron-Withdrawing | Increase | Decrease | Faster |
| -CF₃ | Strongly Electron-Withdrawing | Strong Increase | Strong Decrease | Much Faster |
In Silico Screening and Design of Novel Derivatives with Enhanced Reactivity
The principles of computational modeling can be extended from single molecules to large virtual libraries in a process known as in silico screening. This approach allows for the rapid evaluation and design of novel derivatives of this compound with tailored reactivity. nih.govresearchgate.net
The process typically involves:
Library Generation: A virtual library of derivatives is created by computationally adding a wide variety of substituents (e.g., from commercially available fragment libraries) at different positions on the pyrrole (B145914) ring. enamine.net
Descriptor Calculation: For each virtual molecule, a set of quantum chemical descriptors related to reactivity is calculated. These can include the partial charge on the sulfur atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the calculated activation energy for a model reaction with a standard nucleophile. nih.gov
Screening and Filtering: The virtual library is screened based on these descriptors. For instance, to find derivatives with enhanced reactivity, one would filter for compounds with a highly positive sulfur charge, a low LUMO energy, or a low calculated activation barrier. mdpi.com
Prioritization: The most promising candidates identified through this screening process can then be prioritized for actual chemical synthesis and experimental validation, saving significant time and resources. This data-driven approach accelerates the discovery of molecules with desired chemical properties. acs.orgresearchgate.net
Advanced Analytical Methodologies for Studying 2,5 Dihydro 1h Pyrrole 1 Sulfonylchloride and Its Derivatives
Spectroscopic Techniques for Mechanistic Elucidation and Structural Analysis (beyond basic identification)
Spectroscopic methods are indispensable for a deep understanding of the molecular structure and reactivity of sulfonylated dihydropyrroles. Advanced applications of these techniques provide insights into conformation, stereochemistry, and real-time reaction dynamics.
While one-dimensional (1D) NMR is fundamental for basic structural elucidation, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of complex structures and for probing molecular geometry in solution. slideshare.net For derivatives of 2,5-dihydro-1H-pyrrole-1-sulfonylchloride, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivity between protons and carbons. slideshare.netipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. This technique identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com By analyzing the cross-peaks in a NOESY spectrum, the spatial relationships between protons on the dihydropyrrole ring and its substituents can be determined. This information is critical for establishing the preferred ring conformation (e.g., envelope or twisted) and the relative stereochemistry of substituents. harvard.edu
Table 1: Illustrative 2D NMR Correlations for a Hypothetical Substituted Dihydropyrrole Derivative
| Technique | Correlation Type | Information Gained |
| COSY | ¹H-¹H | Identifies protons on adjacent carbons (e.g., H-2 with H-3). |
| HSQC | ¹H-¹³C (one bond) | Connects each proton directly to the carbon it is attached to. |
| HMBC | ¹H-¹³C (multiple bonds) | Establishes longer-range connectivity (2-3 bonds), linking protons to non-protonated carbons or adjacent carbon systems. |
| NOESY | ¹H-¹H (through-space) | Reveals spatial proximity, crucial for determining stereochemistry and preferred molecular conformation. |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The sulfonyl chloride moiety (-SO₂Cl) has strong, characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the IR spectrum in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The sulfur-chlorine (S-Cl) stretching mode is also observable, often found in the lower frequency region of the spectrum, around 375 cm⁻¹. cdnsciencepub.com
Beyond static analysis, these techniques are powerful tools for real-time reaction monitoring. jascoinc.comrsc.org By using an Attenuated Total Reflectance (ATR) IR probe immersed in a reaction vessel, the progress of a reaction can be followed continuously. researchgate.net For instance, in a substitution reaction where the chlorine atom of this compound is displaced by a nucleophile, the disappearance of the characteristic S-Cl absorption band can be monitored to determine the reaction kinetics and endpoint without the need for sampling. acs.orgrsc.org
Table 2: Characteristic Vibrational Frequencies for the Sulfonyl Chloride Group
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |
| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |
| S-Cl Stretch | ~375 | Strong (Raman), Variable (IR) cdnsciencepub.com |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a precise electron density map can be generated. nih.gov This map allows for the exact placement of every atom, providing unambiguous information on bond lengths, bond angles, and torsion angles.
This technique is invaluable for the absolute determination of stereochemistry at chiral centers, which is often challenging to confirm by spectroscopic methods alone. researchgate.netnih.gov For chiral derivatives, X-ray analysis provides the ultimate proof of their spatial arrangement. rsc.org Furthermore, the crystal structure reveals the molecule's conformation in the solid state, offering insights into intermolecular interactions such as hydrogen bonding and π-stacking that influence the crystal packing. mdpi.com
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. mdpi.com |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.2, 8.5, 15.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Resolution (Å) | 0.85 | A measure of the level of detail in the electron density map. |
Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Product Analysis
The combination of separation science with mass spectrometry provides powerful tools for analyzing complex reaction mixtures, identifying transient species, and determining the purity of chiral products.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule from its mass-to-charge ratio (m/z). researchgate.net When coupled with a soft ionization technique like Electrospray Ionization (ESI), HRMS is exceptionally suited for detecting and identifying reaction intermediates, even those present at very low concentrations. nih.gov
In the study of reactions involving this compound, ESI-HRMS can be used to sample a reaction mixture and detect charged or easily ionizable intermediates. nih.gov By comparing the exact measured masses with calculated masses for proposed structures, chemists can gain critical evidence for mechanistic pathways that would be difficult to obtain by other means. acs.orgacs.org
Table 4: Example of HRMS Data for a Proposed Reaction Intermediate
| Proposed Intermediate | Elemental Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| Protonated Amine Adduct | C₁₁H₁₅N₂O₂S⁺ | 243.0849 | 243.0851 |
For derivatives of this compound that are chiral, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. nih.gov
CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. sigmaaldrich.com By integrating the areas of the two peaks corresponding to the enantiomers, the ratio of one enantiomer to the other can be precisely calculated, allowing for the determination of the enantiomeric excess. heraldopenaccess.usnih.gov This analysis is fundamental in asymmetric synthesis, where the goal is to produce one enantiomer selectively.
Table 5: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Determination
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-enantiomer | 8.2 | 98,500 |
| (S)-enantiomer | 9.5 | 1,500 |
| Calculation | ee (%) = [(98500 - 1500) / (98500 + 1500)] x 100 | 97% |
Future Directions and Emerging Research Avenues for 2,5 Dihydro 1h Pyrrole 1 Sulfonylchloride Research
Exploration of Undiscovered Reactivity Modes and Selective Transformations
The reactivity of 2,5-dihydro-1H-pyrrole-1-sulfonylchloride is dictated by the interplay between the N-sulfonyl group and the 3-pyrroline (B95000) ring. Future research will likely delve into novel transformations that exploit these features.
Cycloaddition Reactions: The carbon-carbon double bond in the 3-pyrroline ring presents a key site for cycloaddition reactions. libretexts.org Future investigations could explore dipolar cycloadditions to forge new five-membered heterocyclic rings fused to the pyrrolidine (B122466) core. nih.gov For instance, reaction with nitrones or azomethine ylides could yield complex polycyclic structures of potential medicinal interest. nih.gov Additionally, Diels-Alder reactions, where the dihydropyrrole acts as the dienophile, could provide access to bicyclic systems. The stereoselectivity of these cycloadditions, influenced by the sterically demanding sulfonyl chloride group, will be a critical area of study. libretexts.org Photosensitized [2+2] and [4+2] cycloaddition reactions of N-sulfonylimines have been reported, suggesting that the endocyclic double bond of this compound could participate in similar transformations to generate strained polycyclic scaffolds. nih.gov
Ring-Opening and Rearrangement Reactions: The inherent strain of the five-membered ring, coupled with the electron-withdrawing nature of the sulfonyl chloride group, may facilitate ring-opening reactions under specific conditions. researchgate.net Investigations into thermal or metal-catalyzed ring-opening could lead to the formation of functionalized linear amino sulfonyl compounds, which are valuable synthetic intermediates. Furthermore, rearrangement reactions, such as those involving sulfonyl group migration, could offer pathways to novel substituted pyrroles or other heterocyclic systems. nih.gov
Selective Functionalization: The development of methods for the selective functionalization of the 2,5-dihydropyrrole ring, without reacting the sulfonyl chloride moiety, is a significant challenge and a promising research avenue. This could involve transition metal-catalyzed C-H activation or directed reactions that exploit the coordinating potential of the sulfonyl group. For example, visible-light-induced photoredox catalysis has been used for the regioselective sulfonylation and cyclization of 1,5-dienes to produce sulfonylated pyrrolin-2-ones, highlighting the potential for radical-mediated functionalization of the pyrroline (B1223166) ring. mdpi.comnih.gov
Table 1: Potential Reactivity Modes of this compound
| Reactivity Mode | Potential Reagents/Conditions | Potential Products |
| Cycloaddition | Dienes, Nitrones, Azomethine Ylides | Fused bicyclic and polycyclic heterocycles |
| Ring-Opening | Heat, Transition Metal Catalysts | Linear amino sulfonyl compounds |
| Rearrangement | Acid/Base Catalysis, Metal Catalysis | Substituted pyrroles, alternative heterocycles |
| Selective C-H Functionalization | Transition Metal Catalysts, Photoredox Catalysis | Functionalized dihydropyrrole derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of reactive compounds like sulfonyl chlorides can be enhanced in terms of safety, efficiency, and scalability by employing continuous flow chemistry and automated synthesis platforms.
Flow Synthesis of the Core Structure: Continuous flow protocols for the synthesis of sulfonyl chlorides from thiols and disulfides have been developed, offering improved safety and control over highly exothermic reactions. rsc.org Future work could adapt these methods for the continuous production of this compound. This would involve the development of a flow reactor setup for the reaction of a suitable precursor, such as 2,5-dihydropyrrole, with a chlorosulfonating agent. The precise control over reaction parameters in a flow system can lead to higher yields and purity, minimizing the formation of byproducts. rsc.org
Automated Multi-step Syntheses: Automated platforms can integrate the synthesis of this compound with subsequent derivatization steps. For instance, an automated system could perform the initial sulfonyl chloride formation, followed by in-line reaction with a nucleophile (e.g., an amine or alcohol) to generate a library of sulfonamides or sulfonate esters. This high-throughput approach would accelerate the discovery of new derivatives with desired properties. The development of automated continuous systems for the production of aryl sulfonyl chlorides has already demonstrated significant improvements in process consistency and spacetime yield, providing a blueprint for similar advancements with heterocyclic sulfonyl chlorides.
Table 2: Comparison of Batch vs. Flow Synthesis for Sulfonyl Chlorides
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced heat transfer and smaller reaction volumes improve safety. |
| Control | Difficult to maintain precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, residence time). |
| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by running the system for longer periods or in parallel. |
| Purity | May lead to the formation of more byproducts due to poor control. | Often results in higher purity products due to optimized conditions. |
Development of Sustainable and Eco-Friendly Synthetic Strategies for its Production and Utilization
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will likely focus on more sustainable approaches for its synthesis and use.
Greener Synthetic Routes: The development of catalytic, solvent-free, or aqueous-based synthetic methods for N-sulfonylated heterocycles is an active area of research. rsc.org For the synthesis of the 2,5-dihydropyrrole precursor, sustainable methods starting from bio-based materials could be explored. For the sulfonylation step, replacing traditional, often harsh, reagents with more environmentally benign alternatives is a key goal. For example, the use of magnetically separable nanocatalysts for the synthesis of N-sulfonyl amidines in water demonstrates a move towards greener catalytic systems. rsc.org The use of Brønsted acid nanocatalysts for the synthesis of pyridines and dihydropyridines also showcases the potential for recyclable catalysts in heterocyclic synthesis. rsc.org
Atom Economy and Waste Reduction: Future synthetic strategies will aim to maximize atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product. This includes the development of catalytic cycles that minimize the use of stoichiometric reagents and the generation of waste. The use of supported catalysts that can be easily recovered and reused will be a key aspect of this research. rsc.org
Utilization in Green Chemistry: Beyond its synthesis, the reactivity of this compound can be harnessed in environmentally friendly transformations. For example, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.
Potential for Derivatization Towards Advanced Materials Science Applications
The unique combination of a reactive sulfonyl chloride group and a polymerizable dihydropyrrole ring makes this compound a promising building block for advanced materials.
Functional Polymers: The sulfonyl chloride group can be readily functionalized with a wide range of nucleophiles to introduce specific properties into a polymer backbone. For example, reaction with fluorescent dyes, bioactive molecules, or cross-linking agents prior to polymerization could lead to the creation of functional polymers with tailored optical, biological, or mechanical properties. The resulting N-sulfonylated pyrroline can then be polymerized through the double bond.
Conductive Polymers: Polypyrrole is a well-known conductive polymer, and the incorporation of the 2,5-dihydropyrrole moiety into a polymer backbone could lead to materials with interesting electronic properties. nih.govresearchgate.netresearchgate.netnih.gov Future research could explore the polymerization of this compound derivatives and the subsequent doping of the resulting polymers to create novel conductive or semi-conductive materials. The sulfonyl group could also serve as a site for attaching dopants or for modifying the polymer's solubility and processability. researchgate.net
Cross-linked Materials and Hydrogels: The dihydropyrrole ring and the sulfonyl chloride group both offer opportunities for cross-linking polymer chains. youtube.comyoutube.comyoutube.com The double bond can participate in radical polymerization to form the main polymer chain, while the sulfonyl chloride can react with difunctional or polyfunctional nucleophiles to create cross-links between chains. This could be used to produce robust thermosets, elastomers, or hydrogels with tunable properties. The ability of malondialdehyde, which contains aldehyde groups, to cross-link with lysine (B10760008) to form dihydropyridine (B1217469) derivatives suggests the potential for the pyrroline ring itself to be involved in cross-linking reactions. nih.gov
Table 3: Potential Material Applications of this compound Derivatives
| Material Type | Derivatization Strategy | Potential Application |
| Functional Polymers | Pre-polymerization functionalization of the sulfonyl chloride group. | Sensors, drug delivery systems, specialty coatings. |
| Conductive Polymers | Polymerization of the dihydropyrrole ring followed by doping. | Organic electronics, antistatic coatings, batteries. nih.govnih.gov |
| Cross-linked Materials | Utilization of both the double bond and the sulfonyl chloride for polymerization and cross-linking. | Thermosets, adhesives, composites. |
| Hydrogels | Controlled cross-linking to form a water-swellable network. | Biomedical applications, soft robotics, controlled release systems. youtube.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,5-dihydro-1H-pyrrole-1-sulfonylchloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors, such as dihydro-pyrrole derivatives, followed by sulfonylation using reagents like sulfuryl chloride (SO₂Cl₂). Optimization involves controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of sulfonylating agents. For example, analogous pyrrolone derivatives have been synthesized via base-assisted cyclization of hydroxy-pyrrolones with aryl amines or phenols . Reaction progress should be monitored using thin-layer chromatography (TLC) or in situ FTIR to track sulfonyl chloride formation.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the pyrrole ring structure and sulfonyl chloride moiety (e.g., characteristic deshielding of protons adjacent to the sulfonyl group).
- FTIR : To identify S=O stretching vibrations (~1360–1180 cm⁻¹) and N–H bonds in the pyrrole ring.
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation.
- Elemental Analysis : To verify purity, especially since commercial sources may lack analytical data .
Q. How should researchers handle safety and stability concerns during experiments?
- Methodological Answer : The sulfonyl chloride group is moisture-sensitive and reactive. Storage under inert gas (argon) in anhydrous solvents (e.g., dry DCM) is recommended. Personal protective equipment (PPE) including nitrile gloves, goggles, and a fume hood are mandatory. Refer to GHS classifications for analogous compounds: acute oral toxicity (Category 4), skin/eye irritation (Category 2/1), and chronic aquatic toxicity (Category 4) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer : The electrophilic sulfur center in sulfonyl chlorides reacts with nucleophiles (e.g., amines, alcohols) via a two-step mechanism: initial attack at the sulfur atom, followed by chloride departure. Computational studies (DFT calculations) can model transition states and predict regioselectivity. Experimental validation includes kinetic studies under varying pH and solvent polarity to assess activation parameters. For example, substituent effects on analogous aryl sulfonyl chlorides show electron-withdrawing groups accelerate reactivity .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond geometries and confirming the sulfonyl chloride’s orientation. Use programs like SHELXL for refinement, which handles high-resolution data and twinning artifacts common in reactive compounds . Challenges include crystal growth due to hygroscopicity; vapor diffusion with non-polar solvents (e.g., hexane/ether) may improve crystal quality.
Q. What strategies address discrepancies in reported stability data under varying conditions?
- Methodological Answer : Contradictory stability reports may arise from impurities or storage conditions. Systematic studies should:
- Use accelerated stability testing (e.g., 40°C/75% RH for 1–3 months).
- Monitor degradation via HPLC or LC-MS to identify byproducts (e.g., hydrolysis to sulfonic acids).
- Cross-reference with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .
Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets, while MD simulations assess conformational stability. For catalytic applications, DFT calculations (e.g., Gaussian 16) evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or polymerization reactions. Validate predictions with experimental kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
